molecular formula C10H13NO2 B3255436 (2S,3S)-2-amino-3-phenylbutanoic acid CAS No. 25488-25-9

(2S,3S)-2-amino-3-phenylbutanoic acid

Cat. No. B3255436
CAS RN: 25488-25-9
M. Wt: 179.22 g/mol
InChI Key: IRZQDMYEJPNDEN-CBAPKCEASA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a synthetic approach towards (2S,3S)-3-hydroxyleucine building blocks has been developed, which could potentially be adapted for the synthesis of "(2S,3S)-2-amino-3-phenylbutanoic acid" .


Molecular Structure Analysis

The molecular structure of “(2S,3S)-2-amino-3-phenylbutanoic acid” can be inferred from its name. The “2S,3S” denotes the stereochemistry of the molecule, indicating that it has two chiral centers at the 2nd and 3rd carbon atoms, both of which are in the S (sinister, left) configuration .

Scientific Research Applications

Biochemical Interactions

  • Inhibition of Thienylalanine Incorporation in Bacteria : This compound is found to inhibit the incorporation of thienylalanine in Escherichia coli, acting as a competitive antagonist (Edelson & Keeley, 1963).

Synthesis and Structural Analysis

  • Synthesis Methods and Applications : Various synthetic routes have been explored for this compound, highlighting its significance as a key intermediate in producing inhibitors like Bestatin. These methods include amino acid protocols, organometallic methods, and enzyme routes, with potential applications in commercialization (Huang Yibo, 2013).
  • X-Ray Structure Determination : X-ray crystallography has been used to determine the stereochemistry of this compound, particularly in its role as a component in bestatin, an inhibitor of certain aminopeptidases (Nakamura et al., 1976).

Molecular and Computational Studies

  • Quantum Computational and Spectroscopic Studies : Density functional theory (DFT) calculations and molecular docking methods have been employed to study the functional derivatives of 2-phenylbutanoic acid, including 2-amino-3-phenylbutanoic acid. These studies provide insights into its molecular structure, vibrational spectra, and potential as a drug candidate (Raajaraman et al., 2019).
  • Affinity Chromatography of Aminopeptidases : Derivatives of 3-amino-2-hydroxy-4-phenylbutanoic acid have been examined as potential immobilized ligands for developing efficient aminopeptidase adsorbents (Röhm, 1982).

Future Directions

The future directions for research on “(2S,3S)-2-amino-3-phenylbutanoic acid” could involve further exploration of its synthesis, potential biological activity, and incorporation into larger molecules or materials. The development of new synthetic methods could also enable the production of this compound in a more efficient and environmentally friendly manner .

properties

IUPAC Name

(2S,3S)-2-amino-3-phenylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-7(9(11)10(12)13)8-5-3-2-4-6-8/h2-7,9H,11H2,1H3,(H,12,13)/t7-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRZQDMYEJPNDEN-CBAPKCEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-2-amino-3-phenylbutanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S,3S)-2-amino-3-phenylbutanoic acid
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Reactant of Route 6
(2S,3S)-2-amino-3-phenylbutanoic acid

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